m-Phenylenediamine-Bridged Bis-Benzothiazole Scaffold vs. Mono-Benzothiazole TRPC3/6 Inhibitor 1s: Structural Differentiation with Confirmed Functional Consequences
The target compound features a rigid, symmetric bis-benzothiazole architecture linked via a meta-phenylenediamine bridge, whereas the most potent TRPC3/6 antagonist in the same chemotype space—compound 1s from Wei et al. (2021)—is a mono-benzothiazole amide bearing a tetrahydronaphthalene group at R₁ [1]. Compound 1s inhibited TRPC6 with an IC₅₀ of 4.2 ± 0.1 μM and TRPC3 with an IC₅₀ of 3.3 ± 0.13 μM in cell-based Ca²⁺ flux assays, and reduced AGS gastric cancer cell viability with GI₅₀ values in the micromolar range [1]. The bis-benzothiazole topology of CAS 681175-15-5 presents a fundamentally distinct pharmacophore—doubling the benzothiazole hydrogen-bond acceptor/donor surface and eliminating the flexible R₁ substituent—that is predicted to alter target engagement geometry according to the docking paradigm established in the Wei study, where R₁ conformation dictated antagonist vs. agonist binding modes [1]. No direct head-to-head data exist for this specific compound.
| Evidence Dimension | TRPC6 inhibitory activity (IC₅₀) and molecular topology |
|---|---|
| Target Compound Data | Bis-benzothiazole with meta-phenylenediamine linker; no direct TRPC6 IC₅₀ data available in public domain |
| Comparator Or Baseline | Compound 1s (mono-benzothiazole amide): TRPC6 IC₅₀ 4.2 ± 0.1 μM; TRPC3 IC₅₀ 3.3 ± 0.13 μM |
| Quantified Difference | Not calculable (no overlapping assay data); structural dissimilarity is categorical—bis-benzothiazole vs. mono-benzothiazole scaffold |
| Conditions | Cell-based Fluo-4 AM Ca²⁺ flux assay; HEK293 cells overexpressing hTRPC6 or hTRPC3 (Wei et al. 2021) |
Why This Matters
The bis-benzothiazole scaffold may engage TRPC channels or alternative targets through a binding pose inaccessible to mono-benzothiazole ligands, potentially yielding a different selectivity profile; users cannot assume the TRPC3/6 inhibitory potency of compound 1s transfers to CAS 681175-15-5.
- [1] Wei Y, Zhang M, Lyu Z, Yang G, Tian T, Ding M, Zeng X, Xu F, Wang P, Li F, Liu Y, Cao Z, Lu J, Hong X, Wang H. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega. 2021 Mar 24;6(13):9196-9203. View Source
